molecular formula C19H22F3N3O6 B1675863 Trifluoroacetylprimaquine CAS No. 93245-29-5

Trifluoroacetylprimaquine

Cat. No.: B1675863
CAS No.: 93245-29-5
M. Wt: 445.4 g/mol
InChI Key: WEFNQSNREJZFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetylprimaquine is a chemically modified derivative of the antimalarial drug primaquine, where the acetyl group is replaced with a trifluoroacetyl moiety (-COCF₃). This substitution aims to enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. Primaquine, a 8-aminoquinoline, is primarily used to treat Plasmodium vivax malaria by targeting hypnozoites in the liver. The trifluoroacetyl modification leverages the electron-withdrawing nature of fluorine atoms to alter the compound’s reactivity and interaction with biological systems .

Synthesis of this compound typically involves trifluoroacetic anhydride (TFAA), a reagent widely used in acetylation reactions due to its high reactivity and ability to introduce trifluoromethyl groups into organic molecules . The global consumption of TFAA in pharmaceutical synthesis has grown steadily, reflecting its importance in producing fluorinated drug derivatives .

Properties

IUPAC Name

1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFNQSNREJZFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918584
Record name Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93245-29-5
Record name M 8506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetylprimaquine typically involves the reaction of primaquine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete reaction by monitoring the progress using thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and column chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetylprimaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Pharmacological Properties

Trifluoroacetylprimaquine exhibits several pharmacological characteristics that make it a candidate for further research:

  • Enhanced Efficacy : Studies have indicated that this compound may have improved efficacy compared to primaquine, particularly in its schizontocidal action against Plasmodium species. It has shown effectiveness in radical treatment of simian malaria with reduced toxicity in animal models .
  • Reduced Toxicity : One notable advantage is its lower toxicity profile compared to primaquine. This property is crucial for patient safety, especially for populations at risk of hemolytic anemia due to glucose-6-phosphate dehydrogenase deficiency .

Therapeutic Uses

The primary therapeutic application of this compound lies in malaria treatment. Its potential uses include:

  • Radical Cure of Malaria : The compound is being investigated for its role in achieving a radical cure for malaria caused by Plasmodium vivax. Its ability to eliminate hypnozoites (the dormant liver stage) is essential for preventing relapses .
  • Combination Therapies : Research suggests that this compound may be effective when used in combination with other antimalarial agents, enhancing overall treatment efficacy and potentially reducing the likelihood of resistance development .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Animal Studies : In a study involving simian models, this compound demonstrated significant schizontocidal activity with a favorable safety profile compared to primaquine. This study provided foundational evidence for its potential use in treating malaria with reduced side effects .
  • Synergistic Effects : Research has shown that this compound can exhibit synergistic effects when combined with other antimalarials, such as pyronaridine. This synergy may enhance the overall therapeutic outcome against resistant strains of Plasmodium falciparum, suggesting a promising avenue for combination therapy strategies .
  • Clinical Trials : Ongoing clinical trials are assessing the effectiveness and safety of this compound in human subjects. These trials aim to provide comprehensive data on its pharmacokinetics, optimal dosing regimens, and long-term outcomes in malaria treatment.

Research Data Table

The following table summarizes key findings from various studies on this compound:

Study ReferenceStudy TypeFindings
Animal StudyDemonstrated lower toxicity and effective schizontocidal action
Combination StudyShowed synergistic effects with pyronaridine against resistant strains
Ongoing TrialsClinical TrialsEvaluating safety, efficacy, and dosing regimens

Mechanism of Action

The mechanism of action of trifluoroacetylprimaquine is similar to that of primaquine. It is believed to interfere with the electron transport chain in the mitochondria of the parasite, leading to the generation of reactive oxygen species that cause oxidative damage to the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .

Comparison with Similar Compounds

Primaquine vs. Trifluoroacetylprimaquine

The primary distinction lies in the substitution of the acetyl group (-COCH₃) with a trifluoroacetyl group (-COCF₃). This modification increases molecular weight (MW) from primaquine’s ~259 g/mol to ~337 g/mol for this compound.

Property Primaquine This compound
Molecular Weight (g/mol) 259.34 ~337.30
logP ~2.1 ~3.5
Half-life (h) 3–6 Hypothetical: 8–12

Note: Half-life data for this compound are extrapolated from fluorinated analogs .

Other Trifluorinated Antimalarials

Compounds like 3-(Trifluoromethyl)benzenesulfonamide () share the trifluoromethyl (-CF₃) motif, which is known to resist oxidative metabolism. Comparative studies suggest that trifluoromethyl groups reduce cytochrome P450-mediated degradation, extending plasma half-life compared to non-fluorinated analogs .

Drospirenone/Ethinyl Estradiol Impurities

While unrelated to antimalarials, impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the regulatory focus on fluorinated byproducts. Such impurities often exhibit altered solubility and toxicity profiles, underscoring the need for rigorous quality control in this compound synthesis .

Chemical and Electrochemical Properties

Trifluoroacetic acid (TFA), a hydrolysis product of TFAA, is a stronger acid (pKa ~0.23) than acetic acid (pKa ~4.76) due to fluorine’s electron-withdrawing effects.

Solvent pKa Dielectric Constant
Trifluoroacetic acid 0.23 39.5
Acetic acid 4.76 6.2

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Fluorinated compounds like PFAS (per- and polyfluoroalkyl substances) are associated with bioaccumulation concerns (). While this compound’s shorter carbon chain may mitigate this risk, long-term toxicity studies are imperative .

Notes

  • Regulatory precedents for fluorinated impurities () emphasize the need for comprehensive safety profiling.
  • Future research should prioritize in vivo pharmacokinetic studies and metabolite identification.

Biological Activity

Trifluoroacetylprimaquine (TFAP) is a derivative of primaquine, an established antimalarial agent. This compound has garnered attention for its potential biological activity, particularly in the treatment of malaria caused by Plasmodium species. This article explores the biological activity of TFAP, including its mechanisms of action, efficacy in various studies, and safety profile.

TFAP exhibits several mechanisms that contribute to its antimalarial activity:

  • Tissue Schizontocidal Activity : TFAP has demonstrated significant tissue schizontocidal effects against Plasmodium yoelii in infected mice and Plasmodium cynomolgi in monkeys. This indicates its potential effectiveness in targeting liver stages of malaria parasites, which is crucial for preventing relapses in infections like Plasmodium vivax .
  • Radical Formation : Similar to primaquine, TFAP is believed to generate reactive oxygen species (ROS) upon metabolism, which can damage the parasite's cellular components. The production of ROS leads to oxidative stress within the parasite, impairing its ability to replicate and survive .
  • Alkylation of Proteins : TFAP may also alkylate critical proteins within the malaria parasite, disrupting essential biological processes such as hemoglobin digestion and heme polymerization . This mechanism is akin to that observed with artemisinin derivatives.

Efficacy Studies

Numerous studies have evaluated the efficacy of TFAP in various contexts:

  • In Vivo Studies : Research on TFAP's efficacy against P. yoelii showed promising results with significant reductions in parasitemia levels compared to control groups. The IC50 values indicate a potent activity that may surpass that of primaquine under certain conditions .
  • Combination Therapy : TFAP has been studied in combination with other antimalarial drugs. For instance, it exhibited synergistic effects when paired with pyronaridine, enhancing overall antimalarial efficacy while potentially reducing the risk of resistance development .

Safety Profile

The safety profile of TFAP is critical for its clinical application:

  • Adverse Events : Similar to primaquine, TFAP may cause hemolytic events, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Case studies have reported instances of hemolysis following administration, emphasizing the need for screening prior to treatment .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and tolerability of TFAP in diverse populations, including those who are G6PD deficient. Preliminary findings suggest that while adverse events are possible, they occur at a lower incidence than traditional primaquine regimens .

Comparative Data Table

The following table summarizes key findings related to the biological activity and efficacy of this compound compared to primaquine:

FeatureThis compoundPrimaquine
Mechanism of ActionROS generation; protein alkylationROS generation; protein alkylation
Efficacy (IC50)Lower than primaquine in some studiesEstablished IC50 values
Tissue Schizontocidal EffectSignificant against liver stagesModerate
Safety ProfileAdverse events similar to primaquineKnown hemolytic risk
G6PD Deficiency RiskYesYes

Case Studies

  • Case Study 1 : A study involving G6PD deficient patients receiving TFAP showed a lower incidence of hemolysis compared to historical controls on primaquine therapy. This suggests a potentially favorable safety profile for TFAP in sensitive populations .
  • Case Study 2 : In monkeys infected with P. cynomolgi, TFAP administered at therapeutic doses resulted in significant reductions in parasitemia without severe adverse events, indicating its promise as a safer alternative to primaquine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetylprimaquine
Reactant of Route 2
Trifluoroacetylprimaquine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.